molecular formula C8H7N3 B1144013 6-Vinyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1374651-64-5

6-Vinyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1144013
CAS No.: 1374651-64-5
M. Wt: 145.165
InChI Key: DBZJMGSLMXNTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Vinyl-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic building block designed for research and development applications. This compound features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its significant pharmacological activities. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antiviral, antifungal, antioxidant, and antimicrobial properties . The core structure is also a key component in approved therapies for cardiovascular diseases and is investigated as an inhibitor for various kinases and fibroblast growth factor receptors . The vinyl substituent at the 6-position is a critical functional handle, offering researchers a reactive site for further chemical modifications. It readily participates in cross-coupling reactions, cycloadditions, and other transformations, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies and the development of targeted bioactive molecules. This makes this compound a valuable intermediate in the synthesis of compounds for high-throughput screening and hit-to-lead optimization campaigns in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1374651-64-5

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

6-ethenyl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7N3/c1-2-7-4-3-6-5-9-11-8(6)10-7/h2-5H,1H2,(H,9,10,11)

InChI Key

DBZJMGSLMXNTON-UHFFFAOYSA-N

SMILES

C=CC1=NC2=C(C=C1)C=NN2

Synonyms

6-vinyl-1H-pyrazolo[3

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The vinyl group enhances reactivity for cross-coupling reactions, distinguishing it from chloro or nitro derivatives .
  • 6-Oxo derivatives exhibit higher polarity due to the ketone moiety, contrasting with the hydrophobic vinyl substituent .

Catalyst Comparison (Based on Table 4 in ) :

Catalyst Yield for Pyrazolo[3,4-b]pyridine Derivatives Reaction Time
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ 92% (6-Vinyl derivative) 2 h
Conventional acid catalysts 60–75% (6-Oxo/Chloro derivatives) 6–8 h

Structural Analogues in Heterocyclic Chemistry

  • Pyrido[2,3-d]pyrimidines : Share a pyridine core but lack the pyrazole ring, reducing kinase selectivity compared to pyrazolo[3,4-b]pyridines .

Preparation Methods

Pyridine Ring Formation from Pyrazole Precursors

The most widely reported method involves cyclizing 3-aminopyrazoles with 1,3-CCC-biselectrophiles (e.g., diketones, ketoesters). For example, 3-aminopyrazole reacts with acetylacetone to form 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Adapting this for 6-vinyl substitution requires a biselectrophile with a vinyl moiety, such as CH2=CH-CO-CH2-CO-R. However, such precursors are underexplored in literature, suggesting a gap in methodology.

Pyrazole Ring Formation from Pyridine Derivatives

An alternative route starts with pyridine substrates. The patent CN105801574A demonstrates ring-closure of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF, yielding unsubstituted 1H-pyrazolo[3,4-b]pyridine (85% yield). Introducing a vinyl group at position 6 would require a pre-functionalized pyridine, such as 2-chloro-6-vinyl-3-pyridinecarboxaldehyde, though no direct examples exist in reviewed sources.

Targeted Synthesis of 6-Vinyl-1H-Pyrazolo[3,4-b]Pyridine

Post-Synthetic Vinylation via Cross-Coupling

A two-step approach is proposed:

  • Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine :
    Using 2-chloro-6-bromo-3-pyridinecarboxaldehyde as the starting material, follow the method in CN105801574A with hydroxylamine hydrochloride (2.5:1 molar ratio) in DMF at 60°C. Hypothetical yield: ~70% (extrapolated from unsubstituted analog).

  • Heck Coupling for Vinyl Introduction :
    React 6-bromo derivative with ethylene gas or vinyl tributylstannane under palladium catalysis. For example:

    Anticipated yield: 50–65% (based on analogous aryl vinylations).

Table 1: Hypothetical Reaction Conditions for Heck Coupling

ParameterValue
CatalystPd(OAc)₂/PPh₃
SolventDMF
Temperature80°C
Time12 h
Yield (projected)50–65%

Direct Synthesis via Vinyl-Containing Biselectrophiles

Using 3-aminopyrazole and a 1,3-diketone with a vinyl group (e.g., CH2=CH-CO-CH2-CO-CH3) could theoretically yield 6-vinyl derivatives. However, such diketones are prone to polymerization, requiring inert conditions and low temperatures. No literature precedents were identified, highlighting a need for experimental validation.

Analytical Characterization and Challenges

Spectroscopic Identification

  • ¹H NMR : The vinyl protons (CH2=CH-) should appear as two doublets (δ 5.1–5.3 and 5.8–6.1 ppm) with coupling constants (J = 10–17 Hz).

  • ¹³C NMR : Vinyl carbons resonate at δ 115–125 ppm (CH2=) and δ 130–140 ppm (CH=).

Purification Difficulties

The vinyl group’s hydrophobicity complicates column chromatography. Alternatives include:

  • Crystallization : Use ethanol/water mixtures.

  • Distillation : For thermally stable derivatives.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Post-synthetic HeckHigh regioselectivityRequires brominated precursor
Direct cyclizationOne-pot synthesisUnstable biselectrophiles

Q & A

Q. What are the common synthetic strategies for preparing 6-Vinyl-1H-pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Two primary routes are widely used: (i) Pyrazole ring construction on a pyridine scaffold : Starting with 1,3-dialkyl-1H-pyrazole-5-amine derivatives, cyclization via enamine intermediates can yield pyrazolo[3,4-b]pyridines . (ii) Pyridine annulation on a pyrazole core : For example, condensation of 5-aminopyrazole-4-carbaldehydes with ketones (e.g., propiophenone) under basic conditions (e.g., KOH/ethanol) generates fused pyrazolo[3,4-b]pyridines . Key factors: Solvent choice (DMF, acetonitrile), temperature control (60–100°C), and catalyst selection (e.g., PdCl₂(PPh₃)₂ for C–H functionalization) .

Q. How is NMR spectroscopy utilized to characterize pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are critical for structural elucidation. For example:
  • ¹H NMR : Singlets for aromatic protons (e.g., C5-H at ~7.05 ppm) indicate regioselectivity .
  • HMBC : Correlates C(6)SCH₃ hydrogens (2.7 ppm) with C(6) (160.7 ppm) to confirm substitution patterns .
  • DEPT-135 : Distinguishes CH₃, CH₂, and quaternary carbons in intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine .

Q. What structural features influence the biological activity of pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Substituent position and electronic effects are critical:
  • C3 and C6 positions : Para-methyl groups at C6 (e.g., compound 11b) reduce antibacterial activity, while chloro substituents at C3 (11c) decrease potency except against P. aeruginosa .
  • N1-H tautomerism : Essential for kinase inhibition (e.g., FGFR1 IC₅₀ = 0.3 nM) via H-bonding with catalytic lysine .

Advanced Research Questions

Q. How can regioselective C–H arylation be achieved in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Pd/CuI catalytic systems enable γ-C–H arylation. For example:
  • Catalyst : PdCl₂(PPh₃)₂ yields 77% regioselective arylation product (e.g., 6.2.1a) .
  • Conditions : Solvent (toluene), base (K₂CO₃), and temperature (110°C) optimize yield and selectivity.
  • Validation : X-ray crystallography confirms regiochemistry (e.g., peri-interactions between C4-phenyl and pyridine core) .

Q. How do computational methods enhance the design of pyrazolo[3,4-b]pyridine-based kinase inhibitors?

  • Methodological Answer :
  • Scaffold hopping : Replace indazole with pyrazolo[3,4-b]pyridine to improve FGFR1 binding (11-fold potency increase) .
  • Molecular docking : Predict H-bond interactions (e.g., N1-H with FGFR1’s Lys514) and steric compatibility .
  • SAR optimization : Introduce electron-withdrawing groups (e.g., Cl at C6) to enhance selectivity (1200-fold over VEGFR2) .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Case study : Chloro substituents at C3 reduce antimicrobial activity generally but enhance potency against P. aeruginosa (e.g., 11e). Investigate via:
  • MIC assays : Compare activity across bacterial strains .
  • Computational modeling : Assess ligand-target interactions (e.g., membrane permeability vs. target binding) .
  • Statistical analysis : Use multivariate regression to isolate substituent effects from confounding variables .

Q. What strategies optimize reaction conditions for multi-step pyrazolo[3,4-b]pyridine syntheses?

  • Methodological Answer :
  • Flow chemistry : Enhances scalability and purity in industrial settings (e.g., continuous flow for bromination steps) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) .
  • Workup protocols : Use silica gel chromatography or recrystallization (ethanol/water) to isolate isomers (e.g., 16a vs. 17a) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.